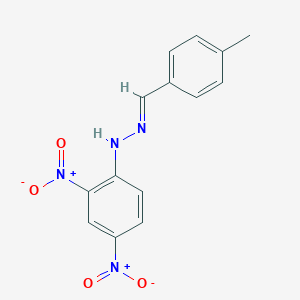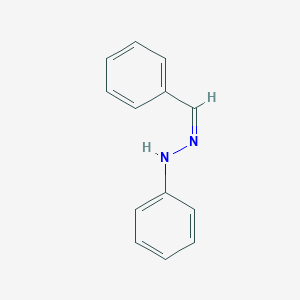
Tricyclodecanedimethanol
Descripción general
Descripción
Tricyclodecanedimethanol (TCDDM) is a derivative of tricyclodecane and an alicyclic glycol . It has a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol . It is also known by other names such as Octahydro-4,7-methano-1H-indene-1,5-dimethanol and 3,8-Tricyclo (5.2.1.02,6)decanedimethanol .
Synthesis Analysis
Tricyclodecanedimethanol-based compositions are provided that contain a particular amount of the component and improve the fluidity and optical properties of the product produced using it . It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .
Molecular Structure Analysis
The IUPAC name for Tricyclodecanedimethanol is [8- (hydroxymethyl)-3-tricyclo [5.2.1.0 2,6 ]decanyl]methanol . The InChI string is InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8 (12 (7)10)3-9 (11)6-14/h7-14H,1-6H2 . The Canonical SMILES is C1CC2C3CC (C2C1CO)CC3CO .
Chemical Reactions Analysis
Tricyclodecanedimethanol achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .
Physical And Chemical Properties Analysis
Tricyclodecanedimethanol has a molecular weight of 196.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .
Aplicaciones Científicas De Investigación
3. Synthesis of Tricyclodecane Dimethanol Dimethacrylate
- Application Summary: Tricyclodecanedimethanol, a derivative of tricyclodecane, is used to synthesize tricyclodecane dimethanol dimethacrylate. This compound is used in the preparation of polymers that reportedly exhibit high rigidity, high thermal stability, and high transparency, making them suitable for use in resins, adhesives, and composites .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Tricyclodecanedimethanol in the synthesis of tricyclodecane dimethanol dimethacrylate .
- Results: The resulting polymers reportedly exhibit high rigidity, high thermal stability, and high transparency, making them suitable for use in resins, adhesives, and composites .
4. Synthesis of Cyclodextrin Polymers
- Application Summary: Tricyclodecanedimethanol is used in the synthesis of cyclodextrin polymers. These polymers belong to the family of cage molecules, i.e., the core of their structure is composed of a stable hydrophobic cavity that can encapsulate other compounds with hydrophobic moieties through host-guest interactions .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Tricyclodecanedimethanol in the synthesis of cyclodextrin polymers .
- Results: Cyclodextrin polymers have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation .
5. Synthesis of Tricyclodecane Dimethanol Dimethacrylate
- Application Summary: Tricyclodecanedimethanol, a derivative of tricyclodecane, is used to synthesize tricyclodecane dimethanol dimethacrylate. This compound is used in the preparation of polymers that reportedly exhibit high rigidity, high thermal stability, and high transparency, making them suitable for use in resins, adhesives, and composites .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Tricyclodecanedimethanol in the synthesis of tricyclodecane dimethanol dimethacrylate .
- Results: The resulting polymers reportedly exhibit high rigidity, high thermal stability, and high transparency, making them suitable for use in resins, adhesives, and composites .
6. Synthesis of Cyclodextrin Polymers
- Application Summary: Tricyclodecanedimethanol is used in the synthesis of cyclodextrin polymers. These polymers belong to the family of cage molecules, i.e., the core of their structure is composed of a stable hydrophobic cavity that can encapsulate other compounds with hydrophobic moieties through host-guest interactions .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Tricyclodecanedimethanol in the synthesis of cyclodextrin polymers .
- Results: Cyclodextrin polymers have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[8-(hydroxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDLKLSNZMTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(C2C1CO)CC3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricyclodecanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tricyclodecanedimethanol | |
CAS RN |
26896-48-0, 68398-16-3, 86282-89-5 | |
| Record name | Tricyclodecanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026896480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068398163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-4,7-methano-1H-indene-1,5-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclodecanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricyclodecanedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-4,7-methano-1H-indene-5,-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAHYDRO-4,7-METHANO-1H-INDENE-1,5-DIMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQS3ZG4ZGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















